molecular formula C11H13FO2 B8401608 2-(2-Fluoro-3-methoxyphenyl)-2-methylpropanal

2-(2-Fluoro-3-methoxyphenyl)-2-methylpropanal

Cat. No. B8401608
M. Wt: 196.22 g/mol
InChI Key: DWNPVRODAULDQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07662821B2

Procedure details

4.66 g (24.12 mmol) of 2-(2-fluoro-3-methoxyphenyl)-2-methylpropanenitrile is dissolved in 96 ml of toluene. At −65° C. to −60° C., 30 ml (36.18 mmol) of a 1.2 molar solution of DIBAH in toluene is added in drops. After three and one-half hours of stirring at −65° C., 276 ml of a 10% L(+)-tartaric acid solution is added in drops at this temperature. In this case, the temperature rises to 0° C. The cold bath is removed, and the batch is stirred vigorously at room temperature for one hour. The reaction mixture is extracted three times with 300 ml each of diethyl ether. The combined organic extracts are treated as usual (water, brine, drying). After the solvent is spun off, 4.78 g (slightly above 100%) of the desired compound remains.
Quantity
4.66 g
Type
reactant
Reaction Step One
Quantity
96 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:7]([O:8][CH3:9])=[CH:6][CH:5]=[CH:4][C:3]=1[C:10]([CH3:14])([CH3:13])[C:11]#N.CC(C[AlH]CC(C)C)C.C(O)(=O)[C@@H]([C@H](C(O)=O)O)[OH:26]>C1(C)C=CC=CC=1>[F:1][C:2]1[C:7]([O:8][CH3:9])=[CH:6][CH:5]=[CH:4][C:3]=1[C:10]([CH3:14])([CH3:13])[CH:11]=[O:26]

Inputs

Step One
Name
Quantity
4.66 g
Type
reactant
Smiles
FC1=C(C=CC=C1OC)C(C#N)(C)C
Name
Quantity
96 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)C[AlH]CC(C)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([C@H](O)[C@@H](O)C(=O)O)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-65 °C
Stirring
Type
CUSTOM
Details
After three and one-half hours of stirring at −65° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
rises to 0° C
CUSTOM
Type
CUSTOM
Details
The cold bath is removed
STIRRING
Type
STIRRING
Details
the batch is stirred vigorously at room temperature for one hour
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
The reaction mixture is extracted three times with 300 ml each of diethyl ether
ADDITION
Type
ADDITION
Details
The combined organic extracts are treated as usual (water, brine, drying)

Outcomes

Product
Name
Type
Smiles
FC1=C(C=CC=C1OC)C(C=O)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.